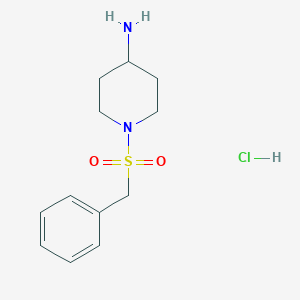![molecular formula C10H16N2 B1523443 Éthyl[1-(pyridin-4-yl)propyl]amine CAS No. 1178707-49-7](/img/structure/B1523443.png)
Éthyl[1-(pyridin-4-yl)propyl]amine
Vue d'ensemble
Description
Ethyl[1-(pyridin-4-yl)propyl]amine is an organic compound that features a pyridine ring substituted at the fourth position with a propylamine chain, which is further substituted with an ethyl group
Applications De Recherche Scientifique
Ethyl[1-(pyridin-4-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the histamine h3 receptor (h3r) and sigma-1 receptors (σ1r) . These receptors play crucial roles in various biological processes, including pain perception and inflammatory responses .
Mode of Action
Similar compounds have been found to act as antagonists at their target receptors . This means they bind to these receptors and block their activity, which can lead to various downstream effects.
Biochemical Pathways
The antagonism of h3r and σ1r can affect numerous downstream signaling pathways, leading to changes in cellular function .
Result of Action
The antagonism of h3r and σ1r can lead to various downstream effects, potentially including analgesic (pain-relieving) and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl[1-(pyridin-4-yl)propyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-pyridinecarboxaldehyde with ethylamine, followed by reduction. The general steps are as follows:
Alkylation: 4-Pyridinecarboxaldehyde is reacted with ethylamine in the presence of a base such as sodium hydride or potassium carbonate to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield Ethyl[1-(pyridin-4-yl)propyl]amine.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl[1-(pyridin-4-yl)propyl]amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl[1-(pyridin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the pyridine ring or the amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, modified pyridine derivatives
Substitution: Alkylated or acylated derivatives
Comparaison Avec Des Composés Similaires
Ethyl[1-(pyridin-4-yl)propyl]amine can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)propan-2-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
4-(Aminomethyl)pyridine: Has a simpler structure with a direct amine substitution on the pyridine ring, leading to different reactivity and applications.
N-Ethyl-4-pyridinamine: Similar in structure but with variations in the position and nature of the substituents, influencing its properties and uses.
The uniqueness of Ethyl[1-(pyridin-4-yl)propyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
N-ethyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLONKVNYUAMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

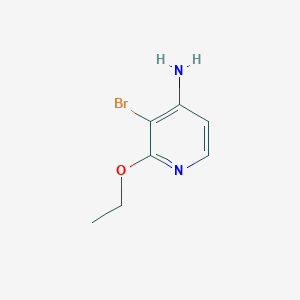
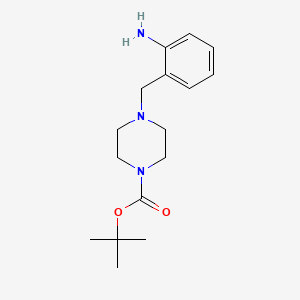
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
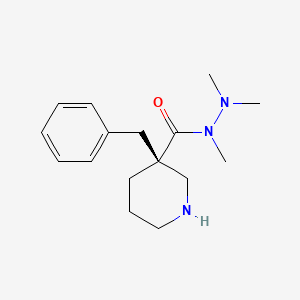
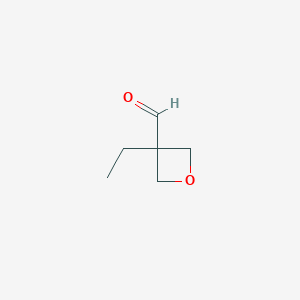
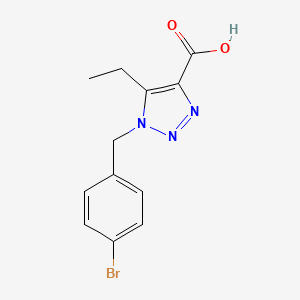
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
